1-Methylpyrene
Overview
Description
1-Methylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₂. It is a common environmental pollutant found in cigarette smoke, vehicle emissions, and various foodstuffs such as smoked or barbecued foods . This compound is known for its genotoxic and carcinogenic properties, primarily targeting the liver in rodents .
Mechanism of Action
1-Methylpyrene is a common environmental pollutant and a rodent carcinogen . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed explanation:
Target of Action
The primary targets of this compound are various cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes . These enzymes play a crucial role in the metabolic activation of this compound, which is necessary for its mutagenic activity .
Mode of Action
This compound’s mode of action is dependent on sequential activation by its primary targets, the CYP and SULT enzymes . The first step involves the hydroxylation of the methyl group by various CYP enzymes, leading to the production of 1-hydroxymethylpyrene (1-HMP) . This is followed by sulfo-conjugation on the hydroxyl group, catalyzed by SULT enzymes . This process gives rise to the generation of 1-sulfoxymethylpyrene (1-SMP), a highly electrophilic, direct-acting mutagen and carcinogen .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic activation of the compound by CYP and SULT enzymes . This leads to the formation of 1-SMP, which can induce gene mutations and micronuclei in mammalian cells . The type of micronuclei formed, entire chromosomes or fragments, is dependent on the concentration and exposure duration of this compound .
Pharmacokinetics
Its metabolic activation by cyp and sult enzymes suggests that it undergoes significant biotransformation in the body
Result of Action
The result of this compound’s action is the induction of gene mutations and micronuclei in mammalian cells . At low concentrations, the micronuclei induced are unexceptionally centromere-positive . At higher concentrations following a short-exposure/long-recovery regime, this compound can cause mitotic arrest and spindle aberrations .
Action Environment
This compound is a ubiquitous environmental pollutant, found in cigarette smoke, vehicle emissions, smoked or barbecued foods, and spills of crude oil . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other pollutants could potentially affect the metabolic activation of this compound, thereby influencing its mutagenic activity .
Biochemical Analysis
Biochemical Properties
1-Methylpyrene plays a significant role in biochemical reactions, particularly in the context of its metabolic activation. It interacts with various enzymes, including cytochrome P450 enzymes and sulfotransferases. The primary metabolic pathway involves the hydroxylation of the methyl group by cytochrome P450 enzymes, leading to the formation of 1-hydroxymethylpyrene. This intermediate is further metabolized by sulfotransferases to produce 1-sulfoxymethylpyrene, a highly reactive and electrophilic compound. These interactions highlight the importance of this compound in biochemical processes, particularly in its role as a substrate for enzyme-mediated reactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce gene mutations and micronuclei formation in mammalian cells, particularly in the human hepatoma cell line HepG2 and its derivative C3A. The compound’s genotoxicity is dependent on its metabolic activation, leading to the formation of centromere-positive and -negative micronuclei. Additionally, this compound can cause mitotic arrest and spindle aberrations, affecting cell division and stability. These cellular effects underscore the compound’s potential to disrupt normal cellular functions and contribute to carcinogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to reactive intermediates that interact with cellular biomolecules. The primary pathway includes the hydroxylation of the methyl group by cytochrome P450 enzymes, followed by sulfo-conjugation by sulfotransferases. The resulting 1-sulfoxymethylpyrene can form DNA adducts, such as N2-(1-methylpyrenyl)-2′-deoxyguanosine and N6-(1-methylpyrenyl)-2′-deoxyadenosine. These adducts can cause mutations and disrupt normal DNA replication and repair processes. The compound’s ability to form DNA adducts and induce genotoxic effects highlights its potential as a carcinogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Short-term exposure to the compound can lead to immediate genotoxic effects, such as micronuclei formation and mitotic arrest. Prolonged exposure can result in more severe cellular damage, including spindle apparatus and centrosome damage. The stability and degradation of this compound in laboratory conditions also play a role in its temporal effects. Studies have shown that the compound’s genotoxicity is concentration and exposure duration-dependent, with higher concentrations and longer exposures leading to more pronounced effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can induce DNA adduct formation and genotoxic effects without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including hepatocarcinogenesis in rodents. The compound’s ability to form DNA adducts and induce carcinogenic effects is dose-dependent, with higher doses resulting in increased adduct formation and greater carcinogenic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and sulfotransferases. The initial step involves the hydroxylation of the methyl group to form 1-hydroxymethylpyrene, followed by sulfo-conjugation to produce 1-sulfoxymethylpyrene. These metabolic transformations are crucial for the compound’s activation and subsequent genotoxic effects. The involvement of these enzymes highlights the importance of metabolic activation in the compound’s biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. Its distribution is also affected by its lipophilic nature, allowing it to interact with cellular membranes and organelles .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by various factors, such as post-translational modifications and targeting signals. The presence of this compound in specific subcellular compartments can affect its interactions with biomolecules and its genotoxic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpyrene can be synthesized through various methods, including benzylic hydroxylation and subsequent sulfonation. The hydroxylation of the methyl group is typically catalyzed by cytochrome P450 enzymes, leading to the formation of 1-hydroxymethylpyrene . This intermediate can then undergo sulfo-conjugation catalyzed by sulfotransferase enzymes to produce 1-sulfoxymethylpyrene .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of pyrene from coal tar or petroleum sources, followed by methylation processes. The specific conditions and catalysts used in these processes can vary, but they generally involve high temperatures and pressures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methylpyrene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-hydroxymethylpyrene and further to 1-pyrenylcarboxylic acid.
Reduction: Hydrogenolysis can occur, breaking down the compound into simpler hydrocarbons.
Substitution: It can react with strong oxidizing agents, bases, and diazo compounds, sometimes resulting in vigorous reactions or explosions.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and sulfotransferase enzymes.
Reduction: Hydrogen gas and metal catalysts are typically used for hydrogenolysis.
Substitution: Strong oxidizing agents and bases are used in substitution reactions.
Major Products Formed
Oxidation: 1-Hydroxymethylpyrene and 1-pyrenylcarboxylic acid.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
1-Methylpyrene has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound of 1-Methylpyrene, lacking the methyl group.
1-Ethylpyrene: Similar to this compound but with an ethyl group instead of a methyl group.
1-Hydroxymethylpyrene: A primary metabolite of this compound formed through hydroxylation.
Uniqueness
This compound is unique due to its specific metabolic activation pathway, leading to the formation of highly reactive and mutagenic metabolites . Its ability to form DNA adducts and induce gene mutations makes it a valuable compound for studying the genotoxic effects of PAHs . Additionally, its presence in various environmental samples highlights its significance in pollution monitoring and assessment .
Properties
IUPAC Name |
1-methylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSPJIWZDWBDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025654 | |
Record name | 1-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline] | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2903 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
770 °F at 760 mmHg (NTP, 1992), 410 °C | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.213 g/cu cm | |
Record name | 1-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000175 [mmHg] | |
Record name | 1-Methylpyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2903 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Plates (in ethanol) or brown-green powder | |
CAS No. |
2381-21-7, 27577-90-8 | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027577908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLPYRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8420OXQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 to 160 °F (NTP, 1992), 74 °C | |
Record name | 1-METHYLPYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20690 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methylpyrene?
A1: The molecular formula of this compound is C17H12, and its molecular weight is 216.28 g/mol.
Q2: Does the structure of this compound influence its fluorescence properties?
A2: Yes, the presence of the methyl group in this compound slightly alters its fluorescence properties compared to the parent compound, pyrene. []
Q3: How does the addition of nitromethane affect the fluorescence of this compound?
A3: Nitromethane selectively quenches the fluorescence emission of this compound, likely through an electron transfer mechanism. This effect has been observed in various solvents like acetonitrile and toluene-acetonitrile mixtures. [, ]
Q4: How is this compound metabolized in living organisms?
A4: this compound undergoes metabolic activation primarily in the liver through benzylic hydroxylation, forming 1-hydroxymethylpyrene (1-HMP). [, , ]
Q5: What is the role of sulfotransferases (SULTs) in the metabolic activation of this compound?
A5: SULT enzymes, particularly Sult1a1 in the liver and Sult1d1 in the kidney, catalyze the transformation of 1-HMP into 1-sulfooxymethylpyrene (1-SMP). [] Interestingly, even SULT forms previously considered "orphan," such as Sult2a3 and Sult5a1, have shown some ability to activate 1-HMP in the his- Salmonella typhimurium reversion test. []
Q6: What makes 1-sulfooxymethylpyrene (1-SMP) relevant in the context of this compound metabolism?
A6: 1-SMP is a highly reactive and mutagenic metabolite that can form DNA adducts, potentially leading to mutations and contributing to the carcinogenicity of this compound. [, , , ]
Q7: Which DNA adduct is predominantly formed by 1-sulfooxymethylpyrene?
A7: 1-SMP preferentially forms N2-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dGuo) adducts in DNA. [, ]
Q8: Can organic anion transporters (OATs) influence the toxicity of 1-SMP?
A8: Yes, studies indicate that OATs, particularly hOAT1 and hOAT3, mediate the transport of 1-SMP into renal cells, potentially contributing to kidney cell damage. []
Q9: How do researchers monitor this compound metabolism and DNA adduct formation?
A9: Sensitive analytical techniques, such as isotope-dilution LC-MS/MS and 32P-postlabeling, are employed to quantify specific this compound metabolites (like 1-HMP and 1-SMP) and DNA adducts in biological samples. [, ]
Q10: Is there evidence that this compound biodegradation leads to more toxic compounds?
A10: Yes, research suggests that initial biotransformation of this compound by bacteria like Sphingobium quisquiliarum can result in metabolites that are more toxic than the parent compound, potentially due to increased solubility or inherent toxicity of the metabolites. []
Q11: What is the primary metabolic pathway observed in the bacterial degradation of this compound?
A11: Studies point to mono-oxidation of the methyl group as the main metabolic route for this compound degradation by Sphingobium quisquiliarum. []
Q12: Have computational methods been used to study the behavior of this compound?
A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the dissociation pathways and spectral properties of the this compound cation, particularly in the context of astrochemistry. [, , ]
Q13: How does the structure of this compound affect its interactions with cytochrome P450 enzymes?
A13: The methyl group in this compound plays a crucial role in its binding orientation within the active site of CYP enzymes, like CYP2E1. Molecular docking and molecular dynamics simulations suggest that phenylalanine residues in the active site interact with this compound and influence its binding affinity and metabolic fate. []
Q14: Has this compound been explored for material science applications?
A14: Yes, derivatives of this compound have been incorporated into supramolecular structures, like those involving polyhedral oligomeric silsesquioxanes (POSS), for potential applications in blue-light electroluminescent materials. []
Q15: Are there any findings on the impact of this compound on the carbonization process?
A15: Research indicates that the presence of a methyl group, as in this compound, can influence the carbonization process and the structure of the resulting coke. For instance, this compound was observed to yield coke with a partially needle-like structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.